molecular formula C9H9NO2 B100136 3,5-Dimethoxybenzonitrile CAS No. 19179-31-8

3,5-Dimethoxybenzonitrile

Cat. No.: B100136
CAS No.: 19179-31-8
M. Wt: 163.17 g/mol
InChI Key: NVTHWSJNXVDIKR-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzonitrile: is an organic compound with the molecular formula C9H9NO2 . It is characterized by the presence of two methoxy groups (-OCH3) attached to the benzene ring at the 3rd and 5th positions, along with a nitrile group (-CN) at the 1st position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Dimethoxybenzonitrile can undergo oxidation reactions, typically forming corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

    Oxidation: 3,5-Dimethoxybenzoic acid.

    Reduction: 3,5-Dimethoxybenzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry: : 3,5-Dimethoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes .

Biology: : In biological research, it is used to study enzyme interactions and metabolic pathways involving nitrile-containing compounds.

Medicine: : It is explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: : The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3,5-dimethoxybenzonitrile depends on its specific applicationThe methoxy groups can influence the compound’s solubility, reactivity, and overall bioavailability .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzonitrile: Similar structure but with methoxy groups at the 3rd and 4th positions.

    4-Methoxybenzonitrile: Contains only one methoxy group at the 4th position.

    3,5-Dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness: : 3,5-Dimethoxybenzonitrile is unique due to the specific positioning of its methoxy groups, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3,5-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTHWSJNXVDIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172710
Record name Benzonitrile, 3,5-dimethoxy-
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19179-31-8
Record name 3,5-Dimethoxybenzonitrile
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Record name 1-(Cyanomethyl)-3,5-dimethoxybenzene
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Record name 3,5-Dimethoxybenzonitrile
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Record name Benzonitrile, 3,5-dimethoxy-
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Record name 3,5-dimethoxybenzonitrile
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Record name 1-(CYANOMETHYL)-3,5-DIMETHOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3,5-Dimethoxybenzonitrile in organic synthesis?

A1: this compound serves as a vital building block in organic synthesis, particularly in the preparation of pharmaceuticals and their intermediates. For instance, it acts as a key precursor in synthesizing 1-(3,5-Dimethoxyphenyl)-1-heptanone, a crucial intermediate for producing the synthetic cannabinoid Nabilone. []

Q2: How is this compound typically synthesized, and what are the key reaction parameters affecting its yield?

A2: A common synthesis route for this compound involves a two-step process. First, 3,5-Dimethoxybenzamide undergoes a cyanidation reaction. Optimization of this step involves controlling factors like the reaction time, concentration of sodium hydroxide (NaOH), choice of solvent (chloroform was found to be effective), and the use of a phase-transfer catalyst like TEBA (triethylbenzylammonium chloride). The second step utilizes a Grignard reaction, where controlling the molar ratio of the Grignard reagent to this compound and the reaction time are crucial for maximizing the yield. []

Q3: What insights into the solid-state structure of this compound derivatives can be obtained from X-ray crystallography?

A3: X-ray crystallography studies on a derivative, 4-Hydroxy-3,5-dimethoxybenzonitrile, reveal that all non-hydrogen atoms within the molecule lie in the same plane. The crystal structure also highlights the presence of O—H⋯O hydrogen bonds within the molecule and O—H⋯N hydrogen bonds linking molecules into chains along a specific axis. These interactions contribute to the compound's solid-state packing and potentially influence its physical properties. []

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